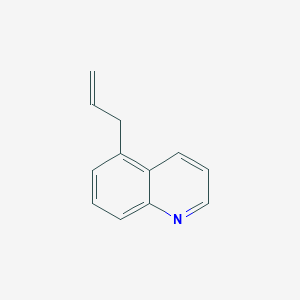
5-(2-Propen-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Propen-1-yl)quinoline” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .作用機序
将来の方向性
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .
特性
CAS番号 |
475215-28-2 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC名 |
5-prop-2-enylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2 |
InChIキー |
BHJDPQOAJYAFLK-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C2C=CC=NC2=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

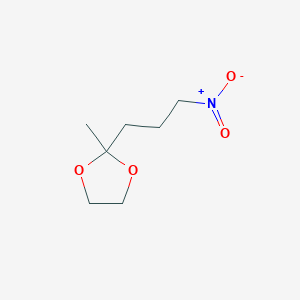
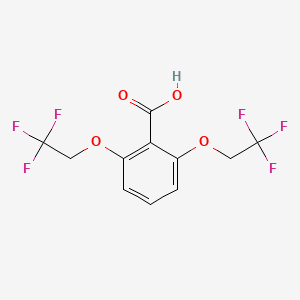
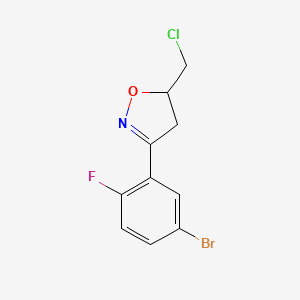


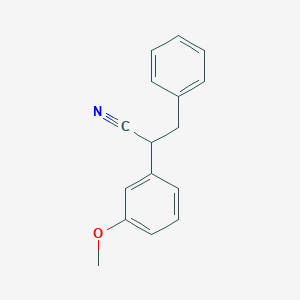



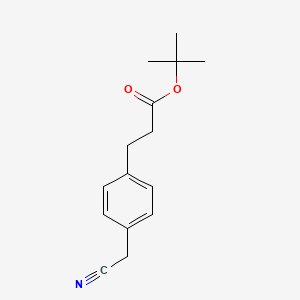
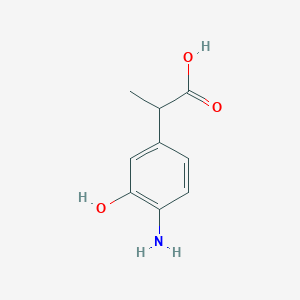
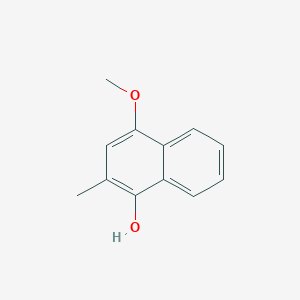
![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4(5H)-one](/img/structure/B8600584.png)
